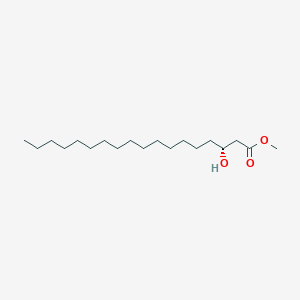

methyl (R)-3-hydroxyoctadecanoate

Description

Contextualization within the Hydroxy Fatty Acid Ester Class

Methyl (R)-3-hydroxyoctadecanoate belongs to the broader class of hydroxy fatty acid esters. These are organic compounds characterized by a long carbon chain containing a hydroxyl (-OH) group and an ester functional group. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a notable subclass of these lipids that have been identified as endogenous signaling molecules in mammals, playing roles in metabolic regulation and inflammation. The position of the hydroxyl group and the length of the carbon chain can significantly influence the biological activity of these molecules.

Stereochemical Significance of the (R)-Configuration

The "(R)-" designation in this compound refers to the specific stereochemistry at the carbon atom bearing the hydroxyl group. In chiral molecules, enantiomers—non-superimposable mirror images like the (R) and (S) forms—can exhibit vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer. Therefore, the (R)-configuration of methyl 3-hydroxyoctadecanoate is not a trivial detail but a crucial determinant of its biological function. The synthesis of such specific chiral molecules often requires sophisticated enantioselective methods to ensure the desired stereoisomer is produced. jmaterenvironsci.comresearchgate.net

Overview of Known Biological and Chemical Relevance of this compound

Research into the specific biological roles of this compound is ongoing, with much of the current understanding extrapolated from studies on related compounds. The corresponding free acid, (R)-3-hydroxyoctadecanoic acid, is a naturally occurring long-chain fatty acid found in eukaryotes and is involved in fundamental lipid metabolism pathways. nih.govnih.gov

A significant area of interest is the role of similar molecules in microbial communication. For instance, a closely related compound, 3-hydroxy palmitic acid methyl ester (3OH-PAME), acts as a quorum-sensing molecule in the bacterium Ralstonia solanacearum. researchgate.net This suggests that this compound could have a similar signaling function in other microorganisms.

From a chemical relevance perspective, (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates (PHAs) have been investigated as potential biofuels. researchgate.netlarodan.com These esters, including those with longer chains, are seen as a renewable energy source.

Rationale for Advanced Academic Inquiry into this compound

The rationale for the advanced academic inquiry into this compound stems from several key areas. Its structural similarity to known signaling molecules, such as bacterial quorum sensors, presents a compelling case for investigating its role in microbial communication and potentially developing new antimicrobial strategies. researchgate.net

The chirality of the molecule is another major driver for research. Understanding the specific interactions of the (R)-enantiomer within biological systems is crucial for elucidating its precise functions and for the potential design of stereospecific drugs or bioactive compounds. The established link between the chain length of (R)-3-hydroxyalkanoic acids and their influence on the activity of other molecules further justifies a focused investigation into the C18 variant. nih.gov

Moreover, the potential application of long-chain (R)-3-hydroxyalkanoate methyl esters in the development of novel biofuels provides a strong impetus for research into their production and properties. researchgate.netlarodan.com As a chiral building block, this compound could also be a valuable precursor in the synthesis of more complex and biologically active molecules.

Chemical and Physical Properties of Methyl 3-hydroxyoctadecanoate

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈O₃ | |

| Molecular Weight | 314.5 g/mol | |

| CAS Number | 2420-36-2 (for the racemic mixture) | |

| Appearance | Solid | |

| Purity | >98% (for commercially available samples) | |

| Storage | Freezer |

Properties

CAS No. |

57793-27-8 |

|---|---|

Molecular Formula |

C19H38O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

methyl (3R)-3-hydroxyoctadecanoate |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1 |

InChI Key |

XIGHAQIRKIFLFB-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H](CC(=O)OC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)OC)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Methyl R 3 Hydroxyoctadecanoate

Identification and Characterization of Biosynthetic Enzymes

The formation of methyl (R)-3-hydroxyoctadecanoate is a multi-step process that begins with the generation of its core structure, the (R)-3-hydroxyoctadecanoate moiety. This is followed by a methylation step. The key enzymes involved are believed to be homologues of those participating in polyhydroxyalkanoate (PHA) biosynthesis and fatty acid β-oxidation.

Substrate Specificity and Catalytic Mechanisms

The crucial step in forming the (R)-chiral center at the C3 position is the hydration of a trans-2-enoyl-CoA intermediate. This reaction is catalyzed by (R)-specific enoyl-CoA hydratases . One of the most well-characterized enzymes of this class is PhaJ from Aeromonas caviae (PhaJAc). frontiersin.org While PhaJAc shows high activity towards shorter-chain enoyl-CoAs (C4 to C6), its activity significantly decreases with increasing chain length. frontiersin.orgnih.gov The crystal structure of PhaJAc reveals that the substrate-binding tunnel contains specific residues, such as Leu-65 and Val-130, which limit the accommodation of longer acyl chains. nih.gov However, studies involving site-directed mutagenesis of these residues have shown that the substrate specificity can be altered to better accommodate longer chains, such as octenoyl-CoA (C8). nih.gov This suggests that homologous enzymes with wider substrate-binding pockets may exist in nature or could be engineered to efficiently produce (R)-3-hydroxyoctadecanoyl-CoA.

Another key enzyme family is the 3-hydroxyacyl-CoA dehydrogenases , which are involved in both the synthesis and degradation of fatty acids. In the context of biosynthesis, these enzymes can reduce a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA. The stereospecificity of these dehydrogenases is critical, with different enzymes producing either the (R) or (S) enantiomer. For the synthesis of the title compound, an (R)-specific 3-hydroxyacyl-CoA dehydrogenase would be required.

The final step in the biosynthesis of the parent acid is likely the action of a thioesterase , which would release the (R)-3-hydroxyoctadecanoic acid from its CoA ester.

The subsequent methylation of the carboxyl group to form the methyl ester is catalyzed by a methyltransferase . While specific methyltransferases for (R)-3-hydroxyoctadecanoic acid have not been extensively characterized in the available literature, it is known that methyltransferases play a crucial role in the modification of a wide range of biological molecules, including fatty acids.

Table 1: Substrate Specificity of Wild-Type (R)-Specific Enoyl-CoA Hydratase from Aeromonas caviae (PhaJAc)

| Substrate (trans-2-enoyl-CoA) | Relative Activity (%) |

| Crotonyl-CoA (C4) | 100 |

| 2-Hexenoyl-CoA (C6) | ~29 |

| 2-Octenoyl-CoA (C8) | <1 |

| 2-Decenoyl-CoA (C10) | Not reported |

| 2-Dodecenoyl-CoA (C12) | Not reported |

| 2-Octadecenoyl-CoA (C18) | Not reported |

| Data derived from studies on PhaJAc, which show a marked preference for shorter chain lengths. frontiersin.orgnih.gov |

Gene Expression and Regulation of Biosynthetic Enzymes

The genes encoding enzymes of the β-oxidation pathway, which provides the enoyl-CoA precursors, are typically regulated by the presence of fatty acids in the environment. For instance, the FadR protein in Escherichia coli acts as a repressor of the fad genes in the absence of fatty acids and as an activator in their presence. Similar regulatory systems are expected to control the flux of long-chain fatty acids into the pathway that could lead to the formation of (R)-3-hydroxyoctadecanoate.

The regulation of the putative methyltransferase responsible for the final esterification step is currently unknown. However, the expression of methyltransferase genes is often tightly controlled, responding to specific developmental or environmental cues.

Comparative Biosynthetic Pathways across Different Organisms

The ability to synthesize (R)-3-hydroxy fatty acids is widespread among bacteria, particularly those that produce PHAs. Pseudomonas putida is a notable example, capable of producing medium-chain-length PHAs from various carbon sources, including fatty acids. nih.gov The composition of the resulting PHA is dependent on the provided carbon source, indicating that the β-oxidation pathway is a primary route for monomer supply. nih.gov While P. putida is known to primarily incorporate 3-hydroxy fatty acids with chain lengths from C6 to C14, the metabolic machinery to handle longer chains exists. nih.gov

In some organisms, the biosynthesis of hydroxy fatty acids can also occur via the hydroxylation of fatty acids by cytochrome P450 monooxygenases. For example, P450BM3 from Bacillus megaterium can hydroxylate fatty acids up to C18, although the efficiency decreases with longer chains and the position of hydroxylation is not always at C3. nih.gov

Precursor Identification and Metabolic Flux Analysis

Origin of the Hydroxyoctadecanoate Moiety

The octadecanoyl portion of this compound is derived from stearic acid (octadecanoic acid), a common saturated fatty acid. The likely precursor for the enzymatic reactions leading to the final product is stearoyl-CoA . This activated form of stearic acid can enter the β-oxidation cycle. In the first step of β-oxidation, acyl-CoA dehydrogenase creates a double bond between the α and β carbons, forming trans-2-octadecenoyl-CoA. This intermediate is then hydrated by an enoyl-CoA hydratase. For the synthesis of the target compound, an (R)-specific enoyl-CoA hydratase would act on trans-2-octadecenoyl-CoA to produce (R)-3-hydroxyoctadecanoyl-CoA.

Methylation Mechanisms and Methyl Donor Utilization

The final step in the biosynthesis is the methylation of the carboxylic acid group of (R)-3-hydroxyoctadecanoic acid. This is an esterification reaction that, in a biological context, is likely catalyzed by a methyltransferase . This enzyme would transfer a methyl group from a methyl donor, most commonly S-adenosyl-L-methionine (SAM) , to the carboxyl group of the hydroxy fatty acid.

The reaction can be summarized as: (R)-3-hydroxyoctadecanoic acid + S-adenosyl-L-methionine ⇌ this compound + S-adenosyl-L-homocysteine

While specific methyltransferases for long-chain 3-hydroxy fatty acids are not well-documented in the reviewed literature, the existence of a vast array of methyltransferases with diverse substrate specificities in nature suggests that such an enzyme could exist.

Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of metabolites through a metabolic network. nih.govcreative-proteomics.com While no specific MFA studies on the production of this compound were found, MFA has been applied to understand and engineer fatty acid biosynthesis in various organisms. nih.govcreative-proteomics.com Such studies could, in principle, be used to identify bottlenecks in the production of long-chain hydroxy fatty acids and to optimize the metabolic pathways for enhanced yield of the target compound. For instance, MFA could help in determining the relative fluxes through fatty acid synthesis, β-oxidation, and competing pathways, thereby guiding genetic engineering strategies to channel more stearoyl-CoA towards the formation of this compound.

Stereoselective Control in Biosynthesis of this compound

The defining characteristic of this compound is the specific (R) configuration at the third carbon. This stereochemical precision is achieved through highly specific enzymatic control during its biosynthesis.

Enantioselective Catalysis within Biological Systems

The establishment of the (R) stereocenter is primarily catalyzed by two main classes of enzymes: (R)-specific enoyl-CoA hydratases and NADP+ dependent 3-ketoacyl-ACP reductases.

One of the key enzymes is the (R)-specific enoyl-CoA hydratase (PhaJ) . This enzyme catalyzes the hydration of a trans-2-enoyl-CoA intermediate, such as trans-2-octadecenoyl-CoA, directly to (R)-3-hydroxyoctadecanoyl-CoA. aocs.orgnih.gov The active site of PhaJ is structured to facilitate the addition of a water molecule across the double bond in a manner that results exclusively in the (R) enantiomer.

Another critical enzyme is the 3-oxoacyl-[acyl-carrier-protein] reductase (FabG) . This enzyme is a fundamental component of the fatty acid synthase (FAS) complex. It catalyzes the reduction of a 3-ketoacyl-ACP intermediate, in this case, 3-oxooctadecanoyl-ACP, to (3R)-3-hydroxyoctadecanoyl-ACP. wikipedia.orgnih.govnih.govgenome.jp The systematic name for this enzyme class is (3R)-3-hydroxyacyl-[acyl-carrier-protein]:NADP+ oxidoreductase, which explicitly indicates the stereospecificity of the reaction. wikipedia.orggenome.jp The reaction involves the transfer of a hydride ion from NADPH to the keto group, with the enzyme's active site geometry dictating the approach of the substrate and the cofactor to yield the (R) configuration. nih.gov

While the direct enzymatic methylation of (R)-3-hydroxyoctadecanoic acid to its methyl ester in a biological context is not as extensively documented, it is a plausible subsequent step. In biological systems, the methylation of carboxylic acids is typically carried out by methyltransferase enzymes, utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. It is therefore hypothesized that a specific methyltransferase could act on (R)-3-hydroxyoctadecanoyl-CoA or the free acid to form this compound. For analytical purposes, fatty acids are commonly converted to their methyl esters through chemical methods, for instance, by reacting with a mixture of methanol (B129727) and sulfuric acid. mdpi.com

Table 1: Key Enzymes in the Biosynthesis of the (R)-3-hydroxyoctadecanoate moiety

| Enzyme | EC Number | Substrate | Product | Stereospecificity |

| (R)-specific enoyl-CoA hydratase | 4.2.1.- | trans-2-Enoyl-CoA | (R)-3-Hydroxyacyl-CoA | (R) |

| 3-oxoacyl-[acyl-carrier-protein] reductase | 1.1.1.100 | 3-Oxoacyl-ACP | (3R)-3-Hydroxyacyl-ACP | (R) |

| Methyltransferase (Hypothetical) | 2.1.1.- | (R)-3-Hydroxyoctadecanoic acid | This compound | - |

Influence of Cellular Environment on Stereocontrol

The cellular environment plays a crucial role in maintaining the fidelity of stereoselective biosynthesis. The compartmentalization of metabolic pathways, substrate channeling, and the regulation of enzyme expression and activity all contribute to ensuring the production of the correct stereoisomer.

The lipid membrane environment is of particular importance. The synthesis of fatty acids and their derivatives often occurs at or near cellular membranes. The composition and physical properties of the membrane can influence the conformation and activity of the enzymes involved. researchgate.net For instance, the fluidity of the membrane can affect the function of membrane-associated enzymes. dtu.dk While direct evidence for the influence of the membrane on the stereoselectivity of PhaJ or FabG is limited, the transport of hydroxy fatty acids across membranes is a recognized phenomenon that can be influenced by the membrane's properties. nih.gov The integration of newly synthesized hydroxy fatty acids into membrane phospholipids (B1166683) can also alter membrane structure and fluidity, potentially creating feedback loops that regulate enzymatic activity. researchgate.net

Synthetic Methodologies and Derivatization Strategies for Methyl R 3 Hydroxyoctadecanoate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts, such as enzymes, in combination with traditional chemical reactions to create efficient and stereoselective synthetic routes. This approach is particularly effective for generating optically pure chiral molecules like methyl (R)-3-hydroxyoctadecanoate.

Biocatalysis is a powerful tool for obtaining enantiomerically pure compounds. nih.gov The primary methods involve the kinetic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.

Kinetic Resolution: This is a widely used method for separating enantiomers from a racemic mixture of methyl 3-hydroxyoctadecanoate. The process utilizes enzymes, typically lipases, that exhibit a high degree of enantioselectivity. The enzyme selectively catalyzes a reaction (e.g., hydrolysis or transesterification) on one of the enantiomers at a much faster rate than the other.

For instance, in the hydrolysis of racemic methyl 3-hydroxyoctadecanoate, a lipase (B570770) can selectively hydrolyze the (S)-enantiomer to (S)-3-hydroxyoctadecanoic acid, leaving the desired this compound unreacted and in high enantiomeric excess (ee). Conversely, in a transesterification reaction using an acyl donor, the enzyme can selectively acylate the (R)- or (S)-hydroxyl group. Lipases from Pseudomonas and other microbial sources are commonly employed for these resolutions. nih.govnih.gov The efficiency of the resolution is highly dependent on the choice of enzyme, solvent, temperature, and acyl donor. researchgate.net

Asymmetric Transformations: An alternative to resolution is the asymmetric transformation of a prochiral substrate. For example, the asymmetric reduction of methyl 3-oxooctadecanoate using a ketoreductase enzyme can directly yield this compound. This method avoids the 50% theoretical yield limit of kinetic resolution. Another approach is the asymmetric hydrolysis of a prochiral diester, which can produce the chiral monoester with high enantioselectivity. researchgate.net

| Enzyme Type | Reaction Type | Substrate | Key Finding |

| Lipase P (Amano) | Asymmetric Hydrolysis | Prochiral diester of 2-methyl-1,3-propanediol | Optimized conditions (low temperature, specific salts) yielded the monobutyrate in 96% ee. researchgate.net |

| Pseudomonas fluorescens Lipase | Kinetic Resolution (Transesterification) | Racemic 3-hydroxy-3-phenylpropanonitrile | Immobilized lipase with ionic liquid additives achieved high process efficiency and enantiomeric excess. nih.govnih.gov |

| Various Lipases | Kinetic Resolution (Acetylation) | Racemic hydroxy derivatives of 1,3,5-triaza-7-phosphaadamantane | Successfully applied a set of hydrolytic enzymes to achieve stereoselective acetylation. nih.gov |

To improve the practical application of enzymes in synthesis, they are often immobilized on solid supports. Immobilization can significantly enhance the operational stability (thermal and pH stability), reusability, and ease of separation of the biocatalyst from the reaction mixture. nih.govresearchgate.net

Various materials are used as supports, including silica (B1680970) nanoparticles, polymers, and porous materials. nih.gov The enzyme can be attached to the support through physical adsorption, entrapment, or covalent bonding. Covalent attachment to modified supports, such as silica functionalized with amine groups (APTES), has been shown to be particularly effective. nih.gov

Immobilization can also influence the enzyme's catalytic properties, including its stereoselectivity. By confining the enzyme to a specific conformation or microenvironment, it is sometimes possible to enhance the enantiomeric excess of the product. Furthermore, additives like ionic liquids have been used in conjunction with immobilized enzymes to further stabilize the biocatalyst and improve process efficiency and enantioselectivity. nih.govnih.gov Studies have shown that for certain reactions, immobilized enzymes exhibit higher relative activity at elevated temperatures compared to their free counterparts. researchgate.net

Stereospecific Synthesis of Isomers for Comparative Biological Studies

The synthesis of stereoisomers of this compound is essential for comparative biological investigations to understand the stereospecificity of their interactions with biological systems.

Preparation of Methyl (S)-3-hydroxyoctadecanoate

The preparation of methyl (S)-3-hydroxyoctadecanoate is most commonly achieved through the asymmetric reduction of the corresponding prochiral β-keto ester, methyl 3-oxooctadecanoate. organic-chemistry.orgorgsyn.org Two primary catalytic systems have proven highly effective for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and BINAP-ruthenium catalyzed hydrogenation. organic-chemistry.orgorgsyn.orgyoutube.comsigmaaldrich.com

The synthesis of the precursor, methyl 3-oxooctadecanoate, can be accomplished via a magnesium chloride and triethylamine-mediated reaction between monomethyl monopotassium malonate and n-hexadecanoyl chloride in acetonitrile. chemicalbook.com

Corey-Bakshi-Shibata (CBS) Reduction:

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in the presence of a borane (B79455) source such as borane-dimethyl sulfide (B99878) complex (BMS). organic-chemistry.orgyoutube.comsigmaaldrich.com The (S)-oxazaborolidine catalyst directs the hydride delivery to one face of the ketone, leading to the formation of the (S)-alcohol with high enantioselectivity.

Reaction Scheme: Methyl 3-oxooctadecanoate + BH₃·S(CH₃)₂ --[(S)-CBS catalyst]--> Methyl (S)-3-hydroxyoctadecanoate

BINAP-Ruthenium Catalyzed Asymmetric Hydrogenation:

Alternatively, asymmetric hydrogenation using a BINAP-ruthenium (II) complex provides a highly efficient route to methyl (S)-3-hydroxyoctadecanoate. orgsyn.org The chiral (S)-BINAP ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydrogenation to produce the (S)-enantiomer with excellent enantiomeric excess.

Reaction Scheme: Methyl 3-oxooctadecanoate + H₂ --[(S)-BINAP-Ru(II) catalyst]--> Methyl (S)-3-hydroxyoctadecanoate

Table 1: Comparison of Asymmetric Reduction Methods for Methyl (S)-3-hydroxyoctadecanoate

| Method | Catalyst | Reductant | Typical Enantiomeric Excess (ee) |

| CBS Reduction | (S)-CBS Oxazaborolidine | Borane-dimethyl sulfide | >95% |

| Asymmetric Hydrogenation | (S)-BINAP-Ru(II) complex | H₂ | >98% |

Synthesis of Diastereomeric and Enantiomeric Analogues

The synthesis of diastereomeric and other enantiomeric analogues of methyl 3-hydroxyoctadecanoate is crucial for structure-activity relationship studies. These analogues can be prepared by modifying the synthetic strategy, for instance, by using different chiral catalysts or by employing chiral auxiliaries. numberanalytics.comosi.lvthieme-connect.de

Synthesis of Diastereomers:

Diastereomers can be synthesized by introducing an additional chiral center into the molecule. One common approach is the use of a chiral auxiliary. numberanalytics.comosi.lv For example, the starting material could be coupled to a chiral auxiliary, and subsequent reactions would be directed by the stereochemistry of the auxiliary. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the diastereomerically enriched product.

Synthesis of Other Enantiomeric Analogues:

The synthesis of the (R)-enantiomer of other 3-hydroxy fatty acid esters can be achieved by simply using the opposite enantiomer of the chiral catalyst used for the (S)-isomer. For example, the use of the (R)-CBS oxazaborolidine catalyst or the (R)-BINAP-Ru(II) complex in the reduction of the corresponding β-keto ester will yield the (R)-3-hydroxy ester.

Advanced Chemical Derivatization for Research Applications

To facilitate the study of this compound in biological systems, advanced chemical derivatization techniques are employed to create labeled analogues and bioactive probes.

Synthesis of Labeled Analogues (e.g., isotope-labeled)

Isotopically labeled analogues of this compound are invaluable tools for metabolic studies and for use as internal standards in mass spectrometry-based quantification. Deuterium (B1214612) (²H or D) is a commonly used stable isotope for this purpose. nih.govresearchgate.netbeilstein-journals.orgchemrxiv.orgnih.gov

The introduction of deuterium can be achieved at various positions in the molecule. For instance, specific dideuterated octadecanoates can be prepared by reducing oxooctadecanoates with sodium borodeuteride, followed by further chemical transformations. nih.gov Another approach involves the use of deuterated starting materials in the synthetic sequence. For example, using deuterated reagents in a multi-component reaction can lead to the formation of deuterium-labeled products. beilstein-journals.org Late-stage C-H activation using a palladium catalyst in the presence of a deuterated solvent is another emerging strategy for introducing deuterium into complex molecules. chemrxiv.org

Table 2: Methods for Deuterium Labeling of Long-Chain Fatty Acid Esters

| Method | Deuterium Source | Position of Labeling |

| Reduction of Oxo-esters | Sodium borodeuteride (NaBD₄) | Specific positions depending on the precursor |

| Multi-component Reactions | Deuterated aldehydes or isonitriles | Specific positions based on the reaction mechanism |

| C-H Activation | Deuterated solvent (e.g., d₁-HFIP) | Typically at β- and other activated C-H positions |

Preparation of Bioactive Probes and Affinity Ligands

Bioactive probes and affinity ligands are essential for identifying and characterizing the protein targets of this compound. Biotin (B1667282) is a commonly used tag for this purpose due to its high affinity for streptavidin and avidin, which can be exploited for affinity purification. nih.govnih.govacs.org

The synthesis of a biotinylated probe typically involves coupling biotin to the this compound molecule. This can be achieved by reacting an activated form of biotin, such as biotin-N-hydroxysuccinimide ester, with a suitable functional group on the target molecule. If the target molecule does not possess a suitable functional group, it can be introduced through chemical modification. For instance, the hydroxyl group of this compound could be derivatized to introduce an amino or carboxyl group for subsequent coupling with biotin.

Reaction Scheme (Conceptual): this compound --[Functionalization]--> Functionalized Intermediate --[Biotin-NHS ester]--> Biotinylated this compound Probe

The choice of the linker between the biotin moiety and the fatty acid ester is crucial to ensure that the biological activity of the probe is retained.

Biological Roles and Molecular Mechanisms of Methyl R 3 Hydroxyoctadecanoate in Model Systems

Interactions with Cellular Components and Biological Macromolecules

The direct interaction of methyl (R)-3-hydroxyoctadecanoate with specific cellular components in non-human systems has not been extensively documented. However, the behavior of similar lipid molecules offers insights into potential modes of action.

Binding Studies with Proteins and Receptors (non-human)

There is a notable lack of specific binding studies for this compound with non-human proteins or receptors in the available scientific literature. Research into the broader class of 3-hydroxy fatty acids suggests that these molecules can be recognized by and incorporated into larger biological structures. For instance, in the yeast Cryptococcus neoformans, 3-hydroxy fatty acids are thought to play a role in the interaction with amoebae, potentially by modulating proteins involved in phagocytosis. frontiersin.org Specifically, these fatty acids may suppress the levels of a fetuin A-like amoebal protein, which is believed to enhance the phagocytic process. frontiersin.org However, these studies focused on the free fatty acid form and not the methyl ester.

Modulation of Membrane Dynamics and Structure

Fatty acids and their derivatives are integral to the structure and fluidity of cellular membranes. mdpi.com While direct evidence for this compound is scarce, other fatty acid methyl esters have been shown to impact bacterial membranes. For example, hexadecanoic acid methyl ester has demonstrated antibacterial activity by disrupting the cell membranes of pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. researchgate.net

The incorporation of different fatty acids, including hydroxylated forms, can alter the physical properties of the lipid bilayer, affecting its fluidity, permeability, and the function of embedded proteins. mdpi.com In bacteria, the composition of fatty acids in the membrane is a dynamic process, allowing adaptation to changing environmental conditions. mdpi.com It is plausible that this compound, as a lipid molecule, could partition into microbial membranes and alter their characteristics, but specific experimental data is needed for confirmation.

Signal Transduction Pathway Involvement in Non-mammalian Systems

The role of this compound in specific signaling cascades in non-mammalian organisms is not well-defined. However, related molecules are known to act as signaling factors in microbial communication.

Activation or Inhibition of Specific Signaling Cascades

Research has identified various fatty acid derivatives as signaling molecules in bacteria. A well-known class is the diffusible signal factors (DSF), which are unsaturated fatty acids that regulate behaviors like biofilm formation and virulence. nih.gov While structurally different from this compound, their existence highlights the role of fatty acids in microbial signaling.

Notably, 3-hydroxypalmitic acid methyl ester has been identified as a signaling molecule, indicating that methyl esters of 3-hydroxy fatty acids can be involved in microbial communication. nih.gov Hydroxystearic acids (C18H36O3), which share the same chemical formula as methyl 3-hydroxyoctadecanoate, have been detected in mixed microbial cultures derived from plants, suggesting a potential role in interspecies signaling, though their exact structures were not fully elucidated. nih.gov

Downstream Gene Expression Regulation

The regulation of gene expression as a downstream effect of signaling by fatty acid derivatives is a key mechanism in microbial adaptation. For example, in bacteria that produce polyhydroxybutyrates, the enzymes responsible for the synthesis and degradation of these storage polymers, encoded by phaC and phaZ genes respectively, are activated under stress conditions to produce methyl-esterified 3-hydroxybutyrate (B1226725) oligomers. nih.gov These molecules then help protect the bacteria from oxidative stress, indicating a clear link between an environmental trigger, a signaling molecule, and a change in gene activity. nih.gov While this involves a shorter-chain 3-hydroxy fatty acid, it provides a model for how this compound could potentially influence gene expression in response to specific stimuli.

Roles in Microbial Physiology and Interactions

The most significant body of related research lies in the role of 3-hydroxy fatty acids in the physiology and interactions of microorganisms.

These molecules are key components of lipopeptide biosurfactants produced by various bacteria, including Bacillus species. nih.gov Biosurfactants are amphiphilic compounds that reduce surface and interfacial tension, playing roles in nutrient acquisition, motility, and biofilm formation. nih.gov The specific 3-hydroxy fatty acid composition of these lipopeptides is crucial for their biological activity. nih.gov

In the context of host-pathogen or predator-prey interactions, 3-hydroxy fatty acids have been shown to have protective functions. In Cryptococcus neoformans, these molecules appear to protect the yeast cells from being consumed by amoebae. frontiersin.org This protective effect may be due to the impairment of the phagocytosis process itself and by providing resistance against oxidative stress, such as from hydrogen peroxide. frontiersin.org

Additionally, various fatty acid methyl esters have been identified as having antimicrobial properties. While not specific to the (R)-3-hydroxyoctadecanoate form, these findings suggest a potential role in microbial competition.

Table of 3-Hydroxy Fatty Acids and Their Observed Roles in Model Systems

| Compound/Class | Model Organism(s) | Observed Biological Role/Interaction |

| 3-Hydroxy Fatty Acids | Bacillus subtilis | Structural components of lipopeptide biosurfactants, crucial for their activity. nih.gov |

| 3-Hydroxy Fatty Acids | Cryptococcus neoformans | Protection against amoebal phagocytosis and oxidative stress. frontiersin.org |

| Methyl-esterified 3-hydroxybutyrate oligomers | Bacteria (various) | Scavenging of hydroxyl radicals, providing protection against oxidative stress. nih.gov |

| 3-Hydroxypalmitic acid methyl ester | Not specified in source | Implicated as a microbial signaling factor. nih.gov |

| Hydroxystearic acids (C18H36O3) | Mixed microbial cultures | Detected as potential interspecies signaling factors. nih.gov |

Influence on Biofilm Formation and Dispersal

The influence of 3-hydroxy fatty acids and their derivatives on bacterial biofilms—structured communities of cells adhered to a surface—is a subject of growing interest. Biofilms represent a protected mode of growth that allows microorganisms to survive in hostile environments. researchgate.net While direct studies on this compound are not prevalent, research on related compounds suggests a modulatory role. For instance, rhamnolipids, which are biosurfactants produced by bacteria like Pseudomonas aeruginosa, contain 3-hydroxy fatty acid moieties. These molecules have demonstrated the ability to inhibit biofilm formation in a concentration-dependent manner against various fungal species, including the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes. researchgate.net

Furthermore, other fatty acid methyl esters (FAMEs) have been shown to possess antibiofilm properties. FAMEs such as methyl benzoate (B1203000) and methyl phenyl acetate, produced by a coral-associated P. aeruginosa, were found to inhibit biofilm formation in the multidrug-resistant pathogen Staphylococcus aureus. nih.gov Although these are not 3-hydroxy esters, this finding points to the potential of FAMEs as a chemical class to interfere with the mechanisms of biofilm development. The proposed mechanism often involves the disruption of quorum sensing pathways, which are critical for biofilm maturation. nih.govcuny.edu

Contribution to Cell Wall/Membrane Integrity in Prokaryotes

The prokaryotic cell envelope, which includes the plasma membrane and cell wall, is a critical barrier that maintains cellular integrity. labxchange.org The bacterial plasma membrane is a phospholipid bilayer embedded with proteins, and the fatty acid components of these phospholipids (B1166683) are essential for its structure and function. libretexts.orgyoutube.com While all prokaryotic cells have a membrane, the cell wall composition varies, with bacteria typically featuring a peptidoglycan layer. labxchange.org

Fatty acids are fundamental building blocks of the phospholipids that constitute the bacterial membrane. The specific profile of fatty acids, including hydroxylated versions, can vary between species and is sometimes used as a biochemical marker for bacterial identification. libretexts.org 3-hydroxy fatty acids are integral components of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.gov These molecules are linked to the lipid A moiety of LPS, which anchors the molecule in the outer membrane and is crucial for the barrier function of the cell envelope. Although the direct role of exogenous this compound on cell wall integrity is not well-documented, its corresponding fatty acid is a known constituent of bacterial membranes, suggesting its importance in maintaining structural integrity from within.

Inter-species Communication and Quorum Sensing Modulation

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This process relies on the production and detection of small signaling molecules. A prominent role for 3-OH-FAMEs has been identified in the QS systems of several bacterial species.

In the plant pathogenic bacterium Ralstonia solanacearum, a QS system mediated by a phc regulatory element controls virulence. nih.gov The signaling molecules in this system were identified as 3-OH-FAMEs. While initial studies identified methyl 3-hydroxypalmitate (B1262271) (3-OH-PAME, a C16 molecule), subsequent research found that other strains use methyl 3-hydroxymyristate (3-OH-MAME, a C14 molecule) as their primary QS signal. nih.govbertin-bioreagent.com These signals are synthesized by the methyltransferase PhcB and sensed by the histidine kinase PhcS, leading to the regulation of virulence factors like exopolysaccharides and endoglucanases. nih.gov Although this compound (C18) has not been specifically identified as a primary signal in this system, the established role of C14 and C16 congeners highlights a clear function for this class of molecules in bacterial communication. The degradation of these signals by other bacteria, known as quorum quenching, is a mechanism of biological control. bertin-bioreagent.com

Physiological Significance in Plant Systems

Involvement in Plant Development and Growth Regulation

While the direct application of this compound in plant development is not extensively researched, related hydroxy fatty acids have been noted for their biological activities. Certain hydroxyoctadecanoic acids have been identified as toxic components in the kernel cake of Jatropha curcas, where they inhibit plant seed germination and root growth. nih.gov Conversely, other studies have investigated hydroxy fatty acids as potential plant self-defense substances, though their role as endogenous growth regulators is less clear. oup.com The impact appears to be highly dependent on the specific structure of the molecule and the plant species .

Functional Analysis in Invertebrate Model Organisms

Direct functional analysis of this compound in invertebrate models like Drosophila melanogaster or Caenorhabditis elegans is not well-documented in current literature. However, related compounds have been studied in these contexts. For example, an isomeric mixture of hydroxy-octadecenoic acids, found in Jatropha kernel cake, has been shown to be toxic to invertebrates. nih.gov In other research, invertebrate models such as Drosophila have been used as systems to biosynthesize various fatty acids, including n-3 polyunsaturated fatty acids, by expressing enzymes from other organisms like C. elegans. nih.gov These studies focus on the metabolism and production of fatty acids rather than the specific signaling or physiological role of this compound itself within the invertebrate.

Impact on Larval Development and Metamorphosis

There is currently no available scientific data from primary research articles that specifically investigates the effects of this compound on the larval development or the process of metamorphosis in any model insect species. Studies on related compounds, such as other fatty acid methyl esters, have indicated their importance in insect physiology, including serving as energy reserves and precursors for other essential molecules. However, this general knowledge cannot be directly extrapolated to this compound without specific experimental evidence.

Consequently, no data tables or detailed research findings on this topic can be presented at this time.

Modulation of Behavioral Phenotypes

The role of this compound in modulating insect behavior is similarly under-investigated. There is a notable absence of studies detailing its effects on behavioral phenotypes such as mating, oviposition, or foraging in controlled experimental settings.

While some research has tentatively identified this compound as a component of the androconia (scent-releasing organs) of certain male ithomiine butterflies, suggesting a potential function as a semiochemical (a chemical involved in communication), these findings are preliminary. Further research is required to confirm this role and to understand the specific behavioral responses it may elicit in female butterflies or competing males. Without dedicated behavioral assays, its classification as a pheromone or any other type of semiochemical remains speculative.

Due to the lack of specific research in this area, no data tables detailing behavioral responses to this compound can be provided.

Advanced Analytical Methodologies for Methyl R 3 Hydroxyoctadecanoate

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the molecular analysis of methyl (R)-3-hydroxyoctadecanoate, providing profound insights into its structure and elemental makeup. Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers offer the necessary precision to distinguish between compounds with very similar molecular weights.

Tandem Mass Spectrometry Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is instrumental in piecing together the molecular structure of this compound. In this technique, the protonated molecule or molecular ion is isolated and subjected to collision-induced dissociation, which breaks it into smaller, diagnostic fragment ions.

For 3-hydroxy fatty acid methyl esters, a characteristic fragmentation pattern emerges upon analysis. The most significant and abundant fragment ion is typically observed at a mass-to-charge ratio (m/z) of 103. researchgate.net This highly stable ion results from the cleavage of the bond between the C3 and C4 carbons. researchgate.net The formation of this ion is a hallmark of 3-hydroxy fatty acid methyl esters and is crucial for confirming the position of the hydroxyl group. researchgate.netnist.gov Other fragments can also be observed, such as those corresponding to the loss of water or a methoxy (B1213986) group from the parent ion. researchgate.net

Table 1: Characteristic MS/MS Fragmentation Ions for 3-Hydroxy Fatty Acid Methyl Esters

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Significance |

|---|---|---|

| 103 | [CH(OH)CH₂C(O)OCH₃]⁺ | Base peak, characteristic for 3-hydroxy fatty acid methyl esters researchgate.netnist.gov |

| [M-18]⁺ | [M-H₂O]⁺ | Loss of a water molecule from the molecular ion researchgate.net |

| [M-31]⁺ | [M-OCH₃]⁺ | Loss of the methoxy group from the ester |

| [M-32]⁺ | [M-CH₃OH]⁺ | Loss of a methanol (B129727) molecule from the molecular ion docbrown.info |

| 74 | [CH₂C(O)OCH₃]⁺ | McLafferty rearrangement fragment, common for methyl esters |

This table presents common fragmentation patterns observed for 3-hydroxy fatty acid methyl esters, including the target analyte.

Accurate Mass Measurement for Elemental Composition

A key capability of HRMS is the measurement of a compound's mass with extremely high accuracy, typically within a few parts per million (ppm). This allows for the confident determination of its elemental formula. The theoretical exact mass of this compound (C₁₉H₃₈O₃) is 314.28209507 Da. nih.govnih.gov By comparing the experimentally measured mass to the theoretical mass, HRMS can unequivocally confirm the elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Chiral Chromatography for Enantiomeric Purity Assessment

Since methyl 3-hydroxyoctadecanoate possesses a chiral center at the C3 position, it can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). Chiral chromatography is the definitive technique for separating these enantiomers and quantifying the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving the enantiomers of hydroxy fatty acids. aocs.orgnih.gov Columns like Chiralcel™ and Chiralpak™ are frequently cited for this purpose. aocs.orgnih.gov

To enhance separation and detection, the hydroxy fatty acid ester may be derivatized with a chiral or UV-active agent. nih.gov For instance, derivatization with agents such as phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME) allows for the analysis of the resulting diastereomers by standard liquid chromatography-mass spectrometry (LC-MS), providing a robust method for stereochemical determination. acs.orgnih.govresearchgate.net

Table 2: Examples of Chiral HPLC Methodologies for Hydroxy Fatty Acids

| Column Type | Stationary Phase | Mobile Phase Example | Derivatization | Application Note |

|---|---|---|---|---|

| Chiralcel™ OB | Cellulose trisbenzoate | Hexane-isopropanol | None required | Resolves enantiomers of hydroxyeicosatetraenoates aocs.org |

| Pirkle Column | (R)-(-)-N-3,5-dinitrobenzoylphenylglycine | Hexane/Ethanol/Acetic Acid | Benzoyl or Naphthoyl Chloride | Separates aromatic derivatives of HETEs aocs.orgnih.gov |

| Standard C18 | Not applicable | Acetonitrile/Water with Formic Acid | (S)- or (R)-PGME | Separates diastereomers for stereochemical analysis via LC-MS acs.org |

This table illustrates various HPLC approaches applicable to the chiral separation of hydroxy fatty acids and their derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases

Gas chromatography coupled with mass spectrometry (GC-MS) on a chiral column is another powerful technique for assessing enantiomeric purity. Research has demonstrated that this method can confirm the (R)-configuration of 3-hydroxyalkanoic acid methyl esters with a very high enantiomeric excess, often exceeding 99.9%. nih.gov

The stationary phases in these GC columns are typically based on cyclodextrin (B1172386) derivatives, such as CP Chirasil-Dex. researchgate.net The separation occurs based on the differential interaction of the enantiomers with the chiral environment of the column. The mass spectrometer serves as a sensitive and selective detector, confirming the identity of the eluting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation and stereochemical confirmation of chiral molecules. While mass spectrometry provides information on mass and connectivity, NMR provides detailed information about the chemical environment and spatial relationships of atoms within a molecule.

For this compound, ¹H NMR is particularly informative. The relative stereochemistry can often be determined by analyzing the coupling constants (J-values) between the protons on C2 (the methylene (B1212753) group alpha to the ester) and the proton on C3 (the methine proton at the chiral center). nih.gov The protons on C2 are diastereotopic and, together with the C3 proton, form an ABX spin system. The magnitude of the coupling constants in this system can help to deduce the preferred conformation and thus the relative stereochemistry. nih.gov

Furthermore, the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be employed to determine the absolute configuration. acs.orgresearchgate.net This agent reacts with the hydroxyl group of the analyte to form two diastereomeric esters. These diastereomers exhibit distinct chemical shifts in the ¹H and ¹⁹F NMR spectra, allowing for the assignment of the absolute stereochemistry at the C3 position. While traditional, this method remains a reliable option for unambiguous stereochemical assignment. acs.orgresearchgate.net

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent structure of this compound. These experiments generate correlation maps between nuclei, providing information that is not available in one-dimensional spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would show correlations between the proton on C3 (H3) and the adjacent methylene protons on C2 (H2) and C4 (H4). It would also map the couplings along the entire fatty acid chain, for example, between H4 and H5, H5 and H6, and so on, confirming the linear aliphatic chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J coupling). It is a highly sensitive proton-detected experiment that allows for the definitive assignment of each carbon atom that has a proton attached. For instance, the proton signal at ~3.98 ppm would show a cross-peak to the carbon signal at ~68 ppm, confirming this as the C3-H3 pair. Similarly, the methyl ester protons (~3.7 ppm) would correlate to the methoxy carbon (~51 ppm), and the protons alpha to the carbonyl (~2.4-2.5 ppm) would correlate to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). It is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

The methoxy protons (~3.7 ppm) correlating to the carbonyl carbon (C1) at ~174 ppm.

The H2 protons (~2.4-2.5 ppm) correlating to the carbonyl carbon (C1) and the hydroxyl-bearing carbon (C3).

The H3 proton (~3.98 ppm) correlating to C1, C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While less critical for determining the basic constitution of this flexible, linear molecule, NOESY can confirm spatial proximities, for example, between protons on adjacent methylene groups in certain conformations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 (-C=O) | - | ~174.0 | - | H2, H3, OCH₃ |

| 2 (-CH₂-) | ~2.4-2.5 | ~42.0 | H3 | C1, C3, C4 |

| 3 (-CH(OH)-) | ~3.98 | ~68.0 | H2, H4 | C1, C2, C4, C5 |

| 4 (-CH₂-) | ~1.55 | ~37.0 | H3, H5 | C2, C3, C5, C6 |

| 5-17 (-CH₂-) | ~1.2-1.4 | ~22-34 | Adjacent CH₂ | - |

| 18 (-CH₃) | ~0.88 | ~14.0 | H17 | C16, C17 |

| OCH₃ | ~3.70 | ~51.5 | - | C1 |

Note: Predicted values are based on data for similar compounds like methyl stearate (B1226849) and other hydroxy fatty acid esters. Actual values may vary depending on solvent and experimental conditions.

Stereochemical Assignment through Chemical Shift Anisotropy

Determining the absolute configuration at the C3 stereocenter is a significant challenge that often cannot be resolved by standard NMR techniques alone. Chemical Shift Anisotropy (CSA) refers to the phenomenon where the magnetic field experienced by a nucleus depends on the orientation of the molecule with respect to the external magnetic field. While direct measurement of CSA is complex, its effects can be exploited for stereochemical assignment, often through the use of chiral derivatizing agents (CDAs).

By reacting this compound with a CDA, two diastereomers would be formed if a racemic sample were used. The distinct spatial environments created by the CDA for the (R) and (S) enantiomers lead to different chemical shifts for nearby nuclei in NMR spectra. For a sample of pure this compound, reaction with a CDA would yield a single diastereomer with a characteristic NMR spectrum. Comparison of this spectrum to that of the diastereomer formed from the (S)-enantiomer allows for unambiguous assignment of the stereochemistry.

Quantitative Profiling in Complex Biological Matrices

Quantifying the exact amount of this compound in biological samples such as plasma, tissues, or cell cultures presents analytical challenges due to the complexity of the matrix and the potentially low concentration of the analyte. A robust workflow involving optimized sample preparation, sensitive detection, and accurate quantification is essential.

Sample Preparation and Extraction Optimization

The first step in quantitative analysis is the efficient extraction of the target lipid from the biological matrix while minimizing interferences. Common methods include:

Liquid-Liquid Extraction (LLE): A widely used technique, often based on the methods of Bligh and Dyer or Folch, which use a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase. The sample would be homogenized in this solvent mixture, after which phase separation is induced, concentrating the lipids, including this compound, in the chloroform layer.

Solid-Phase Extraction (SPE): SPE offers a more selective extraction and cleanup. A sample extract is passed through a cartridge containing a solid adsorbent. For a medium-polarity compound like this compound, a normal-phase silica (B1680970) cartridge or a reversed-phase C18 cartridge could be used, with specific solvent conditions optimized to retain the analyte and wash away interfering compounds before elution.

Derivatization Strategies for Enhanced Detection Sensitivity

To improve the detection limits in mass spectrometry (MS) and enhance chromatographic performance, the hydroxyl group of this compound can be chemically modified. Derivatization aims to introduce a functionality that improves ionization efficiency or provides a characteristic fragmentation pattern for techniques like tandem mass spectrometry (MS/MS).

Table 2: Derivatization Reagents for the Hydroxyl Group to Enhance LC-MS Detection

| Derivatization Reagent | Abbreviation | Reaction Target | Advantage for MS Analysis |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate | FMP-TS | Hydroxyl (-OH) | Introduces a permanently charged pyridinium (B92312) group, significantly enhancing ESI-MS signal in positive mode. |

| Isonicotinoyl chloride | INC | Hydroxyl (-OH) | Adds a pyridine (B92270) moiety that is readily protonated, improving ionization efficiency. |

| 4-Phenyl-1,2,4-triazoline-3,5-dione | PTAD | Hydroxyl (-OH) (via prior conversion) | Can react with hydroxyls after specific activation steps, improving ionization. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Hydroxyl (-OH) | Forms a silyl (B83357) ether, which is volatile and suitable for Gas Chromatography-Mass Spectrometry (GC-MS), producing characteristic fragments. |

*This table compares several reagents known to be effective for

Imaging Mass Spectrometry for Spatial Distribution Analysis

Localization within Tissues and Subcellular Compartments

Detailed experimental data on the specific tissue distribution and subcellular localization of this compound are not extensively available in current scientific literature. However, based on the known behavior of long-chain fatty acids and their esters, a hypothetical localization pattern can be proposed.

Tissue Localization (Hypothetical)

Given its structure as a long-chain fatty acid ester, this compound would likely be found in tissues with active fatty acid metabolism. This includes the liver, which is central to lipid metabolism, adipose tissue, where it could be a component of stored lipids, and the brain, where specialized lipids are abundant. MSI techniques would be ideal for investigating these possibilities, allowing for the direct visualization of its distribution in different tissue types and specific regions within those tissues.

Subcellular Localization

The localization of lipids within a cell is a highly regulated process. biologists.com The subcellular distribution of this compound can be investigated through the combination of subcellular fractionation and mass spectrometry. nih.govresearchgate.net This involves carefully separating cellular organelles—such as the endoplasmic reticulum, mitochondria, lipid droplets, and plasma membrane—followed by lipid extraction and analysis. nih.govresearchgate.net

Based on the general principles of lipid metabolism, several subcellular compartments are likely to be relevant for this compound:

Lipid Droplets: These organelles are the primary sites for the storage of neutral lipids. nih.gov It is plausible that this compound could be stored within lipid droplets, particularly in adipocytes and hepatocytes.

Endoplasmic Reticulum (ER): The ER is a major site of lipid synthesis and modification. nih.gov Enzymes involved in the metabolism of fatty acids are located in the ER membrane, suggesting it could be a site of synthesis or modification for this compound. imrpress.com

Mitochondria: Fatty acids are transported into mitochondria for β-oxidation to produce energy. While typically free fatty acids are transported, the presence of related metabolites is possible.

Plasma Membrane: Long-chain fatty acids are components of cellular membranes, influencing their fluidity and function. imrpress.com While less common for methyl esters to be integral membrane components, they could be associated with the membrane or exist in the cytoplasm in proximity to it.

The table below outlines the potential subcellular localization of this compound and the primary analytical techniques that could be employed for its detection.

| Subcellular Compartment | Potential Role | Analytical Methodology |

| Lipid Droplets | Storage of neutral lipids | Subcellular fractionation followed by GC-MS or LC-MS; Co-localization studies with lipid droplet markers using fluorescence microscopy (if a fluorescent analog is available). |

| Endoplasmic Reticulum | Site of synthesis and modification | Subcellular fractionation and mass spectrometry; Immunofluorescence against enzymes involved in its metabolism. |

| Mitochondria | Potential role in energy metabolism | Analysis of isolated mitochondrial fractions by mass spectrometry. |

| Plasma Membrane | Association with membrane-related processes | Analysis of purified plasma membrane fractions by mass spectrometry. |

Co-localization with Other Biomolecules

The biological activity of lipids often depends on their interactions with other molecules, particularly proteins. acs.org Determining the co-localization of this compound with specific proteins or other lipids can provide significant clues about its function.

Currently, there is no specific data from co-localization studies involving this compound. However, advanced imaging and analytical techniques could be applied to investigate these potential interactions.

Hypothetical Co-localization Partners:

Fatty Acid Binding Proteins (FABPs): These proteins are responsible for transporting fatty acids within the cytoplasm. imrpress.com It is conceivable that this compound could interact with specific FABPs for transport to different cellular compartments.

Membrane Proteins: Lipids can modulate the function of membrane proteins. acs.orgmdpi.com High-resolution imaging techniques, such as super-resolution microscopy, could reveal if this compound is located in close proximity to specific membrane transporters or signaling receptors. mdpi.com For instance, long-chain fatty acid-CoA synthetases (ACSL), which are crucial for fatty acid activation, have distinct subcellular localizations and could potentially interact with or be in proximity to this compound. nih.govnih.gov

Other Lipids: Lipids can form specific domains within membranes, often referred to as lipid rafts. deepdyve.com It would be of interest to investigate whether this compound partitions into such domains, which would suggest a role in processes like cell signaling.

The following table summarizes potential co-localization partners for this compound and the methods that could be used to study these interactions.

| Potential Co-localization Partner | Rationale for Interaction | Investigative Techniques |

| Fatty Acid Binding Proteins (FABPs) | Intracellular transport of lipids. | Proximity Ligation Assay (PLA); Co-immunoprecipitation followed by mass spectrometry. |

| Acyl-CoA Synthetase Ligases (ACSLs) | Enzymes involved in fatty acid activation. nih.gov | Super-resolution microscopy; Immunofluorescence co-localization studies. |

| Lipid Raft Markers (e.g., Caveolin, Flotillin) | Association with specialized membrane microdomains. | Super-resolution microscopy; Co-localization analysis with fluorescently tagged markers. |

Further research employing these advanced analytical methodologies is necessary to confirm these hypotheses and to build a comprehensive understanding of the biological roles of this compound.

Metabolic Fate and Biotransformation of Methyl R 3 Hydroxyoctadecanoate in Biological Systems Excluding Clinical Human Metabolism

Enzymatic Hydrolysis and Esterase Activity

The initial and pivotal step in the metabolism of methyl (R)-3-hydroxyoctadecanoate is the cleavage of its methyl ester bond. This hydrolysis reaction is catalyzed by a class of enzymes known as esterases, yielding (R)-3-hydroxyoctadecanoic acid and methanol (B129727). This conversion is critical as it releases the free fatty acid, making it available for subsequent metabolic processes such as beta-oxidation or for incorporation into complex lipids.

While specific enzymes that exclusively target this compound have not been extensively characterized, a broad range of lipases and carboxylesterases found in microorganisms and plants are known to hydrolyze long-chain fatty acid esters. oup.comwikipedia.org These enzymes exhibit varying degrees of substrate specificity.

In bacterial systems, lipases from genera such as Pseudomonas and Bacillus are well-documented for their ability to hydrolyze a wide array of fatty acid esters. nih.govnih.gov For instance, lipases from Pseudomonas fluorescens are known to act on various fatty acid esters, and their activity can be influenced by factors such as the presence of organic solvents. nih.gov Similarly, carboxylesterases from hyperthermophilic archaea, like Pyrobaculum calidifontis, have demonstrated high activity towards esters with medium-chain fatty acids. nih.gov It is highly probable that orthologs of these microbial enzymes are capable of hydrolyzing this compound.

In the plant kingdom, carboxylesterases play a significant role in the metabolism of various esters, including those involved in fruit aroma. nih.gov Studies on strawberry fruits (Fragaria × ananassa) have identified several carboxylesterase family members (FaCXEs) involved in the catabolism of volatile esters. nih.gov Although their primary substrates are often short-chain esters, the broad substrate tolerance of some plant esterases suggests they could also act on longer-chain fatty acid esters like this compound.

Table 1: Potential Enzymes Involved in the Hydrolysis of this compound

| Enzyme Class | Source Organism (Example) | Substrate Analogs |

| Lipase (B570770) | Pseudomonas fluorescens | Various fatty acid esters |

| Lipase | Bacillus subtilis | Long-chain fatty acid esters |

| Carboxylesterase | Pyrobaculum calidifontis | p-Nitrophenyl esters (C2-C16) |

| Carboxylesterase | Fragaria × ananassa (Strawberry) | Acetate esters |

Microbial lipases generally exhibit a preference for triglycerides and long-chain fatty acid esters. nih.gov The substrate specificity can be influenced by the chain length of the fatty acid and the alcohol moiety. For example, some lipases show higher activity towards esters of unsaturated fatty acids compared to saturated ones. The lipase from the thermophilic fungus Humicola lanuginosa has been shown to hydrolyze a wide variety of monoesters, with the rate of hydrolysis being dependent on the chain length of both the fatty acid and alcohol components.

Research on carboxylesterases has also revealed trends in substrate specificity. For instance, a highly thermostable carboxylesterase from the hyperthermophilic archaeon Pyrobaculum calidifontis showed a preference for p-nitrophenyl esters with short to medium acyl chain lengths, with p-nitrophenyl caproate (C6) being the optimal substrate. nih.gov This suggests that while hydrolysis of the C18 chain of this compound is possible, it may occur at a slower rate compared to shorter chain esters.

The kinetics of these enzymes often follow Michaelis-Menten behavior, although interfacial activation is a key characteristic of lipases, where their activity significantly increases at an oil-water interface. oup.com

Table 2: General Kinetic Properties of Hydrolases Acting on Fatty Acid Esters

| Enzyme Type | General Substrate Preference | Kinetic Behavior |

| Microbial Lipases | Long-chain triglycerides and fatty acid esters | Michaelis-Menten with interfacial activation |

| Plant Carboxylesterases | Varies; often short to medium-chain esters | Michaelis-Menten |

| Archaeal Carboxylesterases | Varies; can be highly active on medium-chain esters | Michaelis-Menten |

Oxidation and Reduction Pathways

Following hydrolysis, the resulting (R)-3-hydroxyoctadecanoic acid can undergo further modifications through oxidation and reduction reactions. These pathways can introduce additional functional groups, such as hydroxyl or keto groups, or create double bonds within the fatty acid chain, altering its chemical properties and biological activity.

While the parent molecule already possesses a hydroxyl group at the C-3 position, further hydroxylation can occur at other positions along the carbon chain. This process is typically catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are widespread in nature and play a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including fatty acids.

In bacterial systems, CYP450s from the CYP153A family, for instance, are known to catalyze the ω-hydroxylation of fatty acids and their corresponding methyl esters. nih.gov This would result in the formation of methyl (R)-3,ω-dihydroxyoctadecanoate. Other CYP450 families in bacteria can introduce hydroxyl groups at sub-terminal positions (e.g., ω-1, ω-2).

In plants, fatty acid hydroxylases are involved in the synthesis of various specialty fatty acids. While the most well-known is the hydroxylation of oleic acid to ricinoleic acid (12-hydroxy-9-octadecenoic acid), other hydroxylases with different positional specificities exist. It is conceivable that similar enzymes could act on 3-hydroxyoctadecanoic acid, leading to di- or poly-hydroxylated fatty acids.

The introduction of double bonds into the saturated backbone of (R)-3-hydroxyoctadecanoic acid is another potential metabolic transformation. This desaturation is carried out by a class of enzymes called fatty acid desaturases. wikipedia.orgscialert.net These enzymes are found in all kingdoms of life and are responsible for the synthesis of unsaturated and polyunsaturated fatty acids. nih.govnih.gov

Fatty acid desaturases typically introduce double bonds at specific positions relative to the carboxyl end (Δ-desaturases) or the methyl end (ω-desaturases) of the fatty acid chain. For instance, a Δ9-desaturase could introduce a double bond between carbons 9 and 10 of (R)-3-hydroxyoctadecanoic acid, yielding (R)-3-hydroxy-9-octadecenoic acid. The presence of the existing hydroxyl group at the C-3 position might influence the activity and regioselectivity of the desaturase.

In some microorganisms, desaturase activity is a key component of their adaptation to cold temperatures, as the introduction of double bonds increases the fluidity of cell membranes. nih.gov

Conjugation and Derivatization in Biological Systems

To facilitate excretion or to alter its biological activity, (R)-3-hydroxyoctadecanoic acid can be conjugated to various polar molecules. These conjugation reactions increase the water solubility of the fatty acid.

One of the most common conjugation pathways is the formation of glutathione (B108866) (GSH) conjugates, catalyzed by glutathione S-transferases (GSTs). researchgate.net While GSTs typically act on electrophilic compounds, they are also known to conjugate with epoxides of fatty acids. researchgate.netnih.gov If (R)-3-hydroxyoctadecanoic acid is first epoxidized, for example, by a CYP450 enzyme, the resulting epoxide could be a substrate for GSTs, leading to the formation of a glutathione conjugate.

Another important conjugation reaction is glycosylation, where a sugar moiety, typically glucose, is attached to the hydroxyl group of the fatty acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) or other glycosyltransferases. nih.gov In plants, glycosylation is a common mechanism for the storage and transport of various secondary metabolites. The hydroxyl group at the C-3 position of (R)-3-hydroxyoctadecanoic acid would be a likely site for glycosylation.

Sulfation, the addition of a sulfonate group, is another potential conjugation pathway catalyzed by sulfotransferases. While less common for fatty acids than for other molecules, it has been observed and could represent a minor metabolic route for (R)-3-hydroxyoctadecanoic acid.

Finally, the carboxyl group of (R)-3-hydroxyoctadecanoic acid can be derivatized, for instance, through amidation with amino acids or through the formation of other esters. In plants, pectins can contain acetylated galacturonic acid, and in some cases, fatty acids can be esterified to other molecules. wikipedia.org

Glucosylation and Glycosylation Pathways

Glucosylation and glycosylation are significant biotransformation reactions where a sugar moiety is attached to an acceptor molecule. In the context of hydroxy fatty acids, these processes can be catalyzed by specific glycosyltransferases found in various organisms, including plants and microbes.

While direct evidence for the glucosylation of this compound is limited, studies on similar molecules provide insight into potential pathways. For instance, a glycosyltransferase from the yeast-like fungus Starmerella bombicola, SbUGTA1, has been shown to accept ω-hydroxy fatty acids as substrates. nih.gov This enzyme exhibits high specificity towards 16-hydroxy palmitic acid, converting it into its corresponding β-glucoside. nih.gov This suggests that microbial systems possess the enzymatic machinery to glycosylate hydroxy fatty acids, and it is plausible that this compound could undergo similar transformations.

In plants, glycosylation is a well-established mechanism for the detoxification and storage of various secondary metabolites. frontiersin.org Glycosyltransferases in plants can act on a wide range of substrates, including phenylpropanoids and their derivatives. frontiersin.org Although specific studies on the glycosylation of this compound in plants are not available, the broad substrate specificity of some plant glycosyltransferases suggests that this compound could potentially be a substrate for such enzymes.

The general reaction for the glucosylation of a hydroxy fatty acid can be represented as:

Hydroxy fatty acid + UDP-Glucose → Hydroxy fatty acid-β-D-glucoside + UDP

This reaction is catalyzed by a UDP-glycosyltransferase (UGT). The resulting glycoside is generally more water-soluble and biologically inactive than the parent compound.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

| SbUGTA1 | Starmerella bombicola | ω-hydroxy fatty acids, 1-alkanols | β-glucosides | nih.gov |

| CaUGT2 | Catharanthus roseus | Carvacrol, thymol, geraniol, eugenol, vanillin, menthol, tyrosol | β-glucosides | nih.gov |

Table 1: Examples of Glycosyltransferases and their Substrates

Acylation and Other Conjugation Reactions

Acylation is another important biotransformation pathway where an acyl group is transferred to a molecule. In the case of this compound, the hydroxyl group at the C-3 position is a potential site for acylation. This reaction would result in the formation of an ester linkage, further modifying the physicochemical properties of the parent molecule.

Microbial systems are known to produce a variety of acylated compounds. For example, some bacteria synthesize ornithine lipids, which consist of a 3-hydroxy fatty acyl group amide-linked to ornithine and a second fatty acyl group ester-linked to the 3-hydroxy position of the first fatty acid. researchgate.net This indicates the presence of acyltransferases that can utilize hydroxy fatty acids as substrates.

In the context of polyhydroxyalkanoate (PHA) metabolism, of which (R)-3-hydroxyoctadecanoic acid is a monomeric unit, the reverse reaction of depolymerization is polymerization, which is essentially a series of acylation reactions catalyzed by PHA synthases. jmb.or.kr These enzymes catalyze the formation of ester bonds between hydroxyacyl-CoA monomers. asm.org While this is a polymerization process, it demonstrates the capability of microbial enzymes to perform acylation on 3-hydroxy fatty acids.

Other potential conjugation reactions could involve the attachment of different chemical groups to the hydroxyl moiety, such as sulfate (B86663) or phosphate (B84403) groups, catalyzed by sulfotransferases and kinases, respectively. However, specific evidence for these reactions with this compound in non-human biological systems is currently lacking in the scientific literature.

Microbial Degradation and Bioremediation Potential

This compound, as a fatty acid methyl ester (FAME), is generally considered biodegradable. lyellcollection.org Its degradation in the environment is primarily mediated by microorganisms that utilize it as a carbon and energy source.

Microorganisms Involved in this compound Degradation

A wide range of microorganisms, including bacteria and fungi, are capable of degrading polyhydroxyalkanoates (PHAs), which are polyesters of (R)-3-hydroxyalkanoic acids. frontiersin.orgcabidigitallibrary.org Since this compound is a monomer of a medium-chain-length PHA, it is expected to be degraded by a similar consortium of microbes.

Several bacterial genera are well-known for their ability to degrade PHAs, including:

Pseudomonas : Species like Pseudomonas fluorescens, Pseudomonas putida, and Pseudomonas aeruginosa produce extracellular PHA depolymerases that break down the polymer into smaller, utilizable units. frontiersin.orgnih.gov

Ralstonia : Ralstonia pickettii is known to produce PHA depolymerases and has been shown to degrade crude oil, indicating a broad substrate range for hydrocarbon degradation. nih.govresearchgate.net

Bacillus : Various Bacillus species are also known to be potent PHA degraders. cabidigitallibrary.org

Cupriavidus : This genus includes species that are efficient degraders of PHAs. cabidigitallibrary.org

Streptomyces : Certain species of Streptomyces have been identified as PHA degraders.

Fungi, including species from the genera Aspergillus, Penicillium, and Fusarium, also contribute to the degradation of PHAs in the environment. nih.gov

| Microorganism Genus | Environment | Role in Degradation | Reference |

| Pseudomonas | Soil, Water | Produces extracellular PHA depolymerases | frontiersin.orgnih.gov |

| Ralstonia | Soil, Water | Produces PHA depolymerases, degrades hydrocarbons | nih.govresearchgate.net |

| Bacillus | Soil | Degrades various biopolymers including PHAs | cabidigitallibrary.org |

| Cupriavidus | Soil | Efficient PHA degrader | cabidigitallibrary.org |

| Aspergillus | Soil | Fungal degradation of polyesters | nih.gov |

Table 2: Key Microorganisms in the Degradation of PHAs

Characterization of Degradative Enzymes

The primary enzymes involved in the breakdown of PHAs are PHA depolymerases . These are typically extracellular hydrolases that cleave the ester bonds of the polymer, releasing soluble monomers and oligomers. nih.gov The degradation of this compound would likely involve an initial hydrolysis of the methyl ester bond by an esterase or lipase , followed by further metabolism of the resulting (R)-3-hydroxyoctadecanoic acid.

The general pathway for the microbial degradation of FAMEs, including this compound, is thought to proceed via hydrolysis to the free fatty acid and methanol. lyellcollection.org The free fatty acid then enters the β-oxidation pathway. lyellcollection.org

Cutinases, which are serine hydrolases with both lipase and esterase characteristics, are also capable of degrading aliphatic polyesters and could potentially hydrolyze this compound. nih.gov

Environmental Impact and Fate

Fatty acid methyl esters are reported to be readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org However, their low water solubility can influence their environmental distribution and bioavailability. epa.govconcawe.eu Methyl esters of fatty acids are likely to partition to soil or sediment. epa.gov

The biodegradation of FAMEs in soil and groundwater is a significant process for their natural attenuation. lyellcollection.org The rate of degradation can be influenced by various environmental factors, including the availability of electron acceptors and nutrients. lyellcollection.org Under anaerobic conditions, the degradation of FAMEs can lead to the production of methane. lyellcollection.org